molecular formula C14H23NO B167885 2-Amino-4,6-di-tert-butylphenol CAS No. 1643-39-6

2-Amino-4,6-di-tert-butylphenol

Cat. No. B167885
CAS RN: 1643-39-6
M. Wt: 221.34 g/mol
InChI Key: IVVMNEWWVJXCLX-UHFFFAOYSA-N
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Description

2-Amino-4,6-di-tert-butylphenol is a chemical compound with the molecular formula C14H23NO . It is a type of hindered phenolic compound that is used as an antioxidant to stabilize lubricant oils . It is also a precursor to more complex compounds used as antioxidants and light-protection agents for the stabilization of polymers .


Chemical Reactions Analysis

The chemical reactions involving 2-Amino-4,6-di-tert-butylphenol are complex and can be influenced by various factors .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-4,6-di-tert-butylphenol include a molecular weight of 221.34 g/mol, a XLogP3-AA of 4.2, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 .

Scientific Research Applications

  • Synthesis of Biologically Active Derivatives

    • Field : Organic Chemistry
    • Application : 2-Amino-4,6-di-tert-butylphenol is used in the synthesis of new potential biologically active derivatives. These derivatives are linked through a 2-thioacetyl covalent bridge to a number of secondary amines, pharmacophore γ -aminobutyric acid, and 2-amino-4-dimethylamino-1,3,5-triazine .
    • Method : The specific methods of synthesis are not detailed in the source, but it involves the use of X-ray diffraction to study the structures of the synthesized compounds .
    • Results : The results of this application are not specified in the source .
  • Medicinal Uses

    • Field : Medicine
    • Application : Extensive research has been conducted on the potential medicinal uses of 2,4-DTBP, including its application in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s, as well as in cancer therapy .
    • Method : The specific methods of application are not detailed in the source .
    • Results : The results of this application are not specified in the source .
  • Synthesis of 2-(pyridyl)benzoxazole Derivatives

    • Field : Organic Chemistry
    • Application : 2-Amino-4-tert-butylphenol can be used as a reactant to prepare 4-tert-butyl-2-[(pyridylmethylene)amino]phenol intermediates, which are used to synthesize biologically important 2-(pyridyl)benzoxazole derivatives .
    • Method : The specific methods of synthesis are not detailed in the source .
    • Results : The results of this application are not specified in the source .
  • Production of Phenolic Antioxidants

    • Field : Industrial Chemistry
    • Application : 2,6-Di-tert-butylphenol is employed as a synthetic intermediate for the production of higher molecular weight phenolic antioxidants .
    • Method : The specific methods of production are not detailed in the source .
    • Results : The results of this application are not specified in the source .
  • Synthesis of More Complex Antioxidants

    • Field : Industrial Chemistry
    • Application : This compound is used as a feedstock in the synthesis of more complex antioxidants such as Irganox 1098 .
    • Method : The specific methods of synthesis are not detailed in the source .
    • Results : The results of this application are not specified in the source .
  • Preparation of Uranylsalophene Derivatives

    • Field : Organic Chemistry
    • Application : 2-Amino-4-tert-butylphenol is used to prepare uranylsalophene derivatives which can be used as selective receptors in anion sensitive membrane sensors .
    • Method : The specific methods of preparation are not detailed in the source .
    • Results : The results of this application are not specified in the source .
  • Direct Asymmetric Aldol Reaction

    • Field : Organic Chemistry
    • Application : Prolinamide phenols, which include 2-Amino-4,6-di-tert-butylphenol, are used as efficient hydrophobic organocatalysts for direct asymmetric aldol reaction of aldehydes and ketones in water .
    • Method : The specific methods of application are not detailed in the source .
    • Results : The results of this application are not specified in the source .
  • Preparation of Anion Sensitive Membrane Sensors

    • Field : Organic Chemistry
    • Application : N-(2-hydroxy-4-tert-butylphenyl)-acetamide, a key intermediate to prepare uranylsalophene derivatives which can be used as selective receptors in anion sensitive membrane sensors .
    • Method : The specific methods of preparation are not detailed in the source .
    • Results : The results of this application are not specified in the source .

Future Directions

Derivatives of 2-Amino-4,6-di-tert-butylphenol exhibit antiviral properties and radical regulatory activity against various types of organic radicals, which determines the actuality of their further investigation . More research is needed to fully understand the potential applications of this compound .

properties

IUPAC Name

2-amino-4,6-ditert-butylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(15)8-9/h7-8,16H,15H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVMNEWWVJXCLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)N)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70314969
Record name 2-amino-4,6-di-tert-butylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70314969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,6-di-tert-butylphenol

CAS RN

1643-39-6
Record name 2-amino-4,6-di-tert-butylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70314969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4,6-di-tert-butylphenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 2,4-di-tert-butyl-6-nitro-phenol (27 mg, 0.11 mmol) and SnCl2.2H2O (121 mg, 0.54 mmol) in EtOH (1.0 mL) was heated in microwave oven at 100° C. for 30 min. The mixture was diluted with EtOAc and water, basified with sat. NaHCO3 and filtered through Celite. The organic layer was separated and dried over Na2SO4. Solvent was removed by evaporation to provide 6-amino-2,4-di-tert-butyl-phenol (C-8), which was used without further purification. HPLC ret. time 2.74 min, 10-99% CH3CN, 5 min run; ESI-MS 222.5 m/z (MH+).
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
117
Citations
B Chakraborty, TK Paine - Angewandte Chemie, 2013 - Wiley Online Library
A large variety of dioxygenases, which catalyze the ring cleavage of aromatic compounds, are found in aerobic bacteria.[1–3] Catechol-cleaving dioxygenases are well-studied …
Number of citations: 31 onlinelibrary.wiley.com
EP Ivakhnenko, SN Lyubchenko, VA Kogan… - Journal of General …, 1986 - osti.gov
A method is proposed for the preparation of 2-amino-4,6-di-tert-butylphenol. N-(3,5-Di-tert-butyl-2-hydroxyphenyl)salicylaldimine is readily mercurated with the formation of a mercury-…
Number of citations: 5 www.osti.gov
J Jampilek, J Vinsova, J Dohnal - Proceedings of the 10th International …, 2006 - sciforum.net
The series of twenty lipophilic 2-aryl-5, 7-di-tert-butylbenzoxazoles substituted in the phenyl ring was prepared by the reaction of 2-amino-4, 6-di-tert-butylphenol with the appropriated …
Number of citations: 4 sciforum.net
J Jampilek, J Vinsova, Z Kaderavkova… - Proceedings of the …, 2007 - sciforum.net
The series of fifteen lipophilic 2-aryl-5, 7-di-tert-butylbenzoxazoles substituted in the phenyl ring was prepared by the reaction of 2-amino-4, 6-di-tert-butylphenol with the appropriated …
Number of citations: 2 sciforum.net
G Speier, J Csihony, AM Whalen… - Inorganic Chemistry, 1996 - ACS Publications
Stoichiometric quantities of 3,5-di-tert-butylcatechol and aqueous ammonia react in pyridine solution to form 2-amino-4,6-di-tert-butylphenol. Under an atmosphere of dioxygen the …
Number of citations: 225 pubs.acs.org
S Chatterjee, TK Paine - Inorganic Chemistry, 2015 - ACS Publications
2-Aminophenol dioxygenases catalyze the oxidative ring cleavage of 2-aminophenol to 2-picolinic acid using O 2 as the oxidant. Inspired by the reaction catalyzed by these nonheme …
Number of citations: 18 pubs.acs.org
J Liu, SC Lorraine, BS Dolinar, JM Hoover - Inorganic chemistry, 2022 - ACS Publications
This paper describes the synthesis and reactivity studies of three cobalt complexes bearing aminophenol-derived ligands without nitrogen substitution: Co II ( tBu2 APH) 2 ( tBu2 AP) 2 (1…
Number of citations: 4 pubs.acs.org
J Jampilek, J Vinsova, T Grafnetterova, J Dohnal - sciforum.net
A series of fourteen lipophilic 2-substituted 5, 7-di-tert-butylbenzoxazoles was prepared by the reaction of 2-amino-4, 6-di-tert-butylphenol with appropriated aldehydes. The general …
Number of citations: 0 sciforum.net
TR Lakshman, S Chatterjee, B Chakraborty… - Dalton …, 2016 - pubs.rsc.org
The catalytic reactivity of an iron(II) complex [(TPA)FeII(CH3CN)2]2+ (1) (TPA = tris(2-pyridylmethyl)amine) towards oxygenative aromatic C–C bond cleavage of catechol and 2-…
Number of citations: 11 pubs.rsc.org
RFX Klein, LM Bargas, V Horak - The Journal of Organic …, 1988 - ACS Publications
Corey’s oxidative deamination with 3, 5-di-ferf-butyl-l, 2-benzoquinone (1) was studied with four sec-alkyl primary amines: cyclohexylamine (2a), cycloheptylamine (2b), 2-butanamine (…
Number of citations: 36 pubs.acs.org

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